molecular formula C8H5BrN2O B8760133 3-Bromoimidazo[1,2-a]pyridine-7-carboxaldehyde

3-Bromoimidazo[1,2-a]pyridine-7-carboxaldehyde

Cat. No. B8760133
M. Wt: 225.04 g/mol
InChI Key: ZSTJKWIAWSBMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872731B2

Procedure details

Imidazo[1,2-α]pyridine-7-carboxaldehyde (0.92 g, 9.38 mmol) and sodium acetate (0.62 g, 7.52 mmol) were dissolved in a saturated solution of potassium bromide in methanol (20 ml) and cooled to 0° C. before dropwise addition of bromine (1.05 g, 6.58 mmol) over 5 min. The mixture was allowed to stir for 15 minutes before adding saturated sodium sulphite solution (1 ml). The reaction was evaporated to dryness and the residue partitioned between ethyl acetate and 10% sodium sulfate solution. The organics were washed with water, brine, dried over sodium sulfate and concentrated to give a yellow oil. This oil was purified by flash column chromatography on silica eluting with dichloromethane/methanol/conc. ammonia (gradient 99:1:0.1 through to 97:3:0.3) to give 3-bromo-imidazo[1,2-α]pyridine-7-carboxaldehyde (1.20 g, 85%) as a yellow solid. 1H NMR (360 MHz, CDCl3) δH 7.47 (1H, dd, J 7 and 1), 7.84 (1H, s), 8.12 (1H, d, J 2), 8.36 (1H, d, J 7 and 1), 10.03 (1H, s).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:5]=12.C([O-])(=O)C.[Na+].[Br:17]Br.S([O-])([O-])=O.[Na+].[Na+]>[Br-].[K+].CO>[NH3:1].[Br:17][C:3]1[N:4]2[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:5]2=[N:1][CH:2]=1 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
N=1C=CN2C1C=C(C=C2)C=O
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Br-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and 10% sodium sulfate solution
WASH
Type
WASH
Details
The organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by flash column chromatography on silica eluting with dichloromethane/methanol/conc

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 113.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.